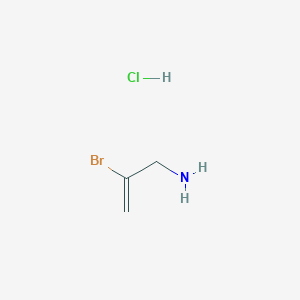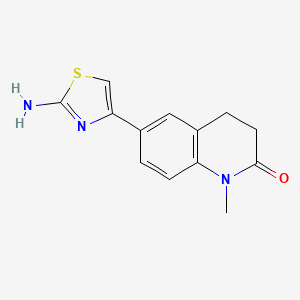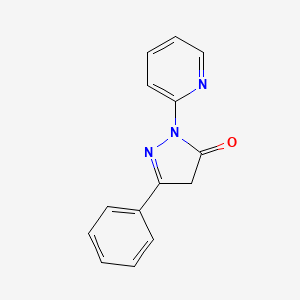![molecular formula C13H22N2O2S B6603392 tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate CAS No. 568564-29-4](/img/structure/B6603392.png)
tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamates are a class of organic compounds that are composed of a carbamate group and an amine group. They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
While specific synthesis methods for “tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate” are not available, similar compounds have been synthesized through various methods. For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was synthesized from commercially available 4-fluoro-2- methoxy-5- nitroaniline through three steps including acylation, nucleophilic substitution, and reduction .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, carbamates can undergo reactions such as hydrolysis and decarboxylation .科学的研究の応用
TBTC has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the mechanism of action of various compounds, as well as to study their effects on cells and tissues. TBTC has also been used in lab experiments to investigate the effects of various compounds on biochemical and physiological processes. For example, TBTC has been used to study the effects of various compounds on the activity of enzymes and the expression of genes.
作用機序
The mechanism of action of TBTC is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. It is also believed that TBTC can interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
TBTC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. It has also been shown to interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior. In addition, TBTC has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
TBTC has several advantages for use in lab experiments. It is a versatile compound that can be synthesized easily and its yield is typically high. It is also relatively stable, which makes it suitable for long-term storage. Furthermore, TBTC is relatively non-toxic and has low levels of toxicity. However, there are also some limitations to its use in lab experiments. For example, TBTC is not soluble in water, which can make it difficult to use in certain experiments. In addition, it is not biodegradable, which means that it can be difficult to dispose of after use.
将来の方向性
There are numerous potential future directions for the use of TBTC in scientific research. For example, further research could be conducted to investigate the mechanism of action of TBTC and its effects on biochemical and physiological processes. In addition, further research could be conducted to investigate its potential use in the treatment of various diseases and conditions, such as cancer and inflammation. Furthermore, TBTC could be used to investigate the effects of various compounds on the activity of enzymes and the expression of genes. Finally, TBTC could be used to develop new drugs and treatments for various diseases and conditions.
合成法
TBTC is synthesized through a reaction between tert-butyl alcohol and methyl isothiocyanate in a two-step process. In the first step, tert-butyl alcohol is reacted with methyl isothiocyanate in the presence of a base, such as sodium hydroxide, to form tert-butyl isothiocyanate. In the second step, the tert-butyl isothiocyanate is reacted with an acid, such as hydrochloric acid, to form TBTC. The reaction is carried out at room temperature and the yield of the product is typically high.
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-8(2)7-10-14-9(3)11(18-10)15-12(16)17-13(4,5)6/h8H,7H2,1-6H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLPPEWXJMWNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)


![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)
![1-[5-(3-hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B6603366.png)





![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)
